molecular formula C18H17N3O2 B2788654 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide CAS No. 1795296-72-8

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide

Cat. No.: B2788654
CAS No.: 1795296-72-8
M. Wt: 307.353
InChI Key: NXLSUGWLXFYJKC-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide is a novel chemical entity designed for research and development purposes. This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle present in various bioactive molecules, including approved therapeutics for conditions like insomnia and anxiety, as well as compounds investigated for their anti-infective and anticancer properties . The molecular structure incorporates a tetrahydrofuran (oxolane) carboxamide moiety, which can influence the compound's physicochemical properties and binding affinity. This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(16-8-5-11-23-16)20-14-7-2-1-6-13(14)15-12-21-10-4-3-9-17(21)19-15/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLSUGWLXFYJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with a phenyl-substituted tetrahydrofuran-2-carboxylic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide, exhibit anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, imidazo[1,2-a]pyridine derivatives have been reported to target specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have demonstrated notable anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antibacterial properties of imidazo[1,2-a]pyridine derivatives have also been explored. Some studies report that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, positioning them as potential alternatives to traditional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological efficacy. Modifications at various positions on the imidazo[1,2-a]pyridine core can lead to enhanced biological activity or reduced toxicity.

Modification Effect on Activity
Substitution on the nitrogen atomIncreased binding affinity to target receptors
Alteration of the phenyl groupEnhanced selectivity towards specific kinases
Variation in carboxamide moietyImproved solubility and bioavailability

Case Study: Anticancer Screening

In a recent study, this compound was screened against several cancer cell lines including breast and lung cancer models. The compound exhibited promising results with a significant reduction in cell viability at low micromolar concentrations. Further mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of this compound using animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling when treated with this compound compared to control groups. This supports its potential application in chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The European patent application () lists numerous compounds with imidazo[1,2-a]pyridine, pyridine, or benzamide scaffolds. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Functional Implications
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide Imidazo[1,2-a]pyridine + phenyl + oxolane Oxolane (tetrahydrofuran) carboxamide Enhanced solubility due to oxolane’s polarity; possible metabolic stability
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Chloropyridinyl, nitro, methoxy Nitro groups may confer electrophilic reactivity; chloro substituents enhance lipophilicity
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine + thiazole Methylsulfonyl, thiazole Sulfonyl groups improve target binding affinity; thiazole may modulate electron distribution
Isocycloseram Pyrazole + trifluoromethyl Pentafluoroethyl, trifluoromethyl Fluorinated groups enhance metabolic resistance and membrane permeability
Acynonapyr Triazole + tetrahydropyran Trifluoromethoxy, tetrahydropyran Tetrahydropyran improves oral bioavailability; trifluoromethoxy enhances hydrophobicity

Key Observations

Bioavailability and Solubility :

  • The oxolane ring in the target compound likely improves aqueous solubility compared to fully aromatic analogs (e.g., thiazole- or pyridine-based derivatives) .
  • Fluorinated compounds (e.g., Isocycloseram) exhibit superior metabolic stability but may suffer from reduced solubility due to hydrophobicity .

The oxolane’s ether oxygen in the target compound could act as a hydrogen-bond acceptor, aiding target interactions .

Structural Rigidity vs. Flexibility :

  • Rigid scaffolds (e.g., thiazole in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) favor target selectivity, while flexible oxolane may allow conformational adaptation to binding pockets .

Biological Activity

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structure and Synthesis

The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological properties. The oxolane ring and carboxamide group further enhance its pharmacological potential. The synthesis of this compound can be approached through various methods, including:

  • Metal-free reactions : Utilizing α-bromoketones and 2-aminopyridines under mild conditions.
  • Optimized synthetic routes : Recent literature highlights methods that maximize yield and purity, crucial for biological testing.

Anticancer Properties

Research indicates that derivatives of the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer activity. For instance, compounds related to this compound have shown:

  • Inhibition of cancer cell proliferation : Studies report IC50 values as low as 0.126 μM against specific cancer cell lines, indicating potent activity .
  • Selectivity against cancer cells : Some derivatives have demonstrated a 20-fold selectivity for cancer cells over normal cells, suggesting a promising therapeutic window .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of key enzymes : Compounds in this class have been shown to inhibit enzymes like AChE and BChE, which are relevant in neurodegenerative diseases such as Alzheimer’s .
  • Impact on apoptotic pathways : Some studies indicate that these compounds can induce apoptosis in cancer cells via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Phenylimidazo[1,2-a]pyridineStructure not shownStrong antimicrobial activity; lacks oxolane ring.
Imidazo[1,2-b]pyridine DerivativesStructure not shownKnown for anti-inflammatory properties.
4-Aminoquinoline DerivativesStructure not shownEffective against malaria; distinct functional groups.

These comparisons highlight the distinctiveness of this compound due to its specific combination of functional groups and structural characteristics.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profiles of compounds related to this compound:

  • In vitro studies : Demonstrated significant inhibitory effects against various cancer cell lines with IC50 values indicating strong potency .
  • In vivo studies : Animal models have shown that these compounds can inhibit tumor growth effectively while exhibiting minimal toxicity .
  • Pharmacokinetic profiles : Some derivatives have been reported to possess favorable pharmacokinetic properties with sufficient oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core via cyclization of precursors like 2-aminopyridine derivatives. Key steps include:

  • Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the phenyl-oxolane carboxamide group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene or THF enhances coupling efficiency .
  • Temperature control : Maintain 80–110°C during cyclization to minimize side products . Yields >70% are achievable with column chromatography or recrystallization for purification .

Q. How is the structural integrity of this compound verified post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and oxolane substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. What initial biological screening assays are recommended to evaluate this compound’s bioactivity?

Prioritize assays aligned with imidazo[1,2-a]pyridine derivatives’ known activities:

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or lipoxygenase (LOX) using Ellman’s method or UV-Vis monitoring .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

  • Substitution patterns : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the oxolane or phenyl ring to modulate electronic effects .
  • Scaffold hopping : Replace oxolane with tetrahydrofuran or morpholine to assess ring size/rigidity impacts .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like AChE or COX-2 . Prioritize derivatives with <100 nM IC₅₀ in primary screens for further optimization .

Q. How should researchers resolve contradictory data in biological assays across independent studies?

Contradictions often arise from assay variability or target promiscuity. Mitigate via:

  • Standardized protocols : Replicate studies using identical cell lines (e.g., ATCC-validated HepG2), serum concentrations, and incubation times .
  • Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
  • Meta-analysis : Compare data across published studies (e.g., IC₅₀ ranges for AChE inhibition) to identify outliers .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Solubility enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Bioavailability testing : Use rodent models to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–110°CAvoids decomposition
Catalyst Loading5–10 mol% Pd(PPh₃)₄Maximizes coupling efficiency
Purification MethodSilica gel chromatography (EtOAc/hexane)Purity >95%

Table 2: Biological Activity Benchmarks for Imidazo[1,2-a]pyridine Derivatives

TargetIC₅₀ Range (µM)Cell Line/ModelReference
Acetylcholinesterase0.07–2.5In vitro enzymatic assay
COX-20.1–5.0RAW 264.7 macrophages
S. aureus4–32 (MIC)ATCC 25923

Table 3: Computational Tools for SAR Analysis

ToolApplicationOutput MetricsReference
AutoDock VinaBinding affinity predictionΔG (kcal/mol)
DFT CalculationsElectronic propertiesHOMO/LUMO gaps
Molecular DynamicsConformational stabilityRMSD (Å)

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